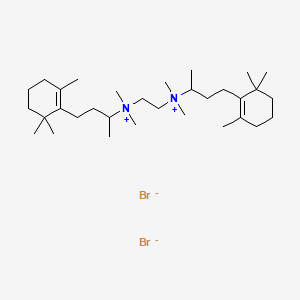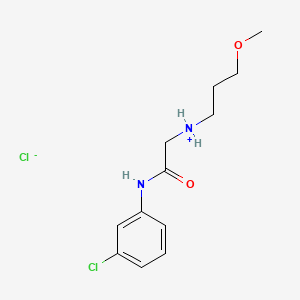
3'-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2·HCl It is a derivative of acetanilide, characterized by the presence of a chloro group at the 3’ position and a methoxypropylamino group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride typically involves the acetylation of aniline derivatives. One common method includes the reaction of 3-chloroaniline with acetic anhydride to form 3’-chloroacetanilide. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
類似化合物との比較
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
4-Chloroacetanilide: Another chloro-substituted acetanilide with different substitution patterns.
N-(3-Methoxypropyl)acetanilide: A methoxypropyl-substituted acetanilide without the chloro group
Uniqueness
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is unique due to the combination of its chloro and methoxypropylamino substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs.
特性
CAS番号 |
108631-19-2 |
|---|---|
分子式 |
C12H18Cl2N2O2 |
分子量 |
293.19 g/mol |
IUPAC名 |
[2-(3-chloroanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-17-7-3-6-14-9-12(16)15-11-5-2-4-10(13)8-11;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H |
InChIキー |
STHQRDSGIWCPPH-UHFFFAOYSA-N |
正規SMILES |
COCCC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


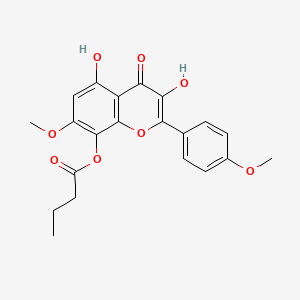
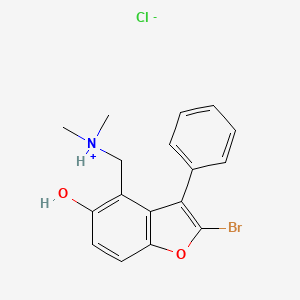
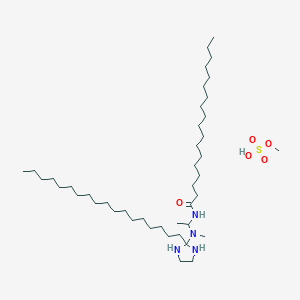
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
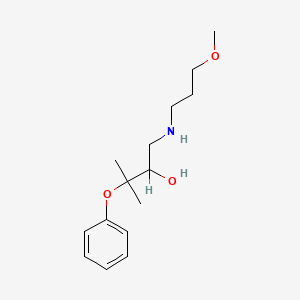
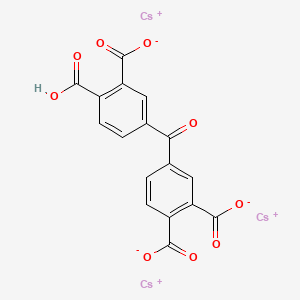
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
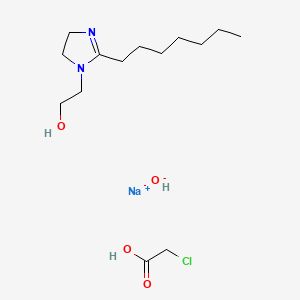
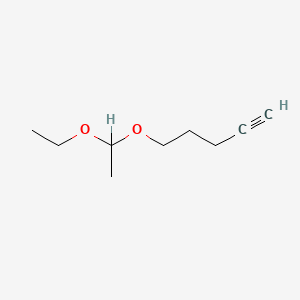
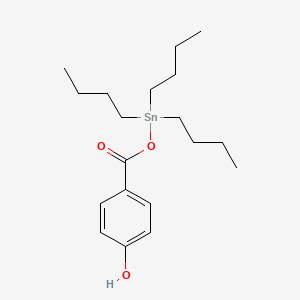
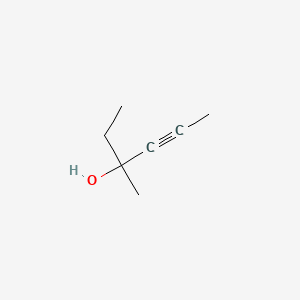
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
